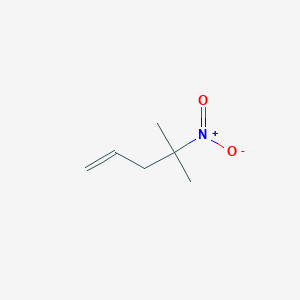
Iodure de 3,3'-dipropyloxacarbocyanine
Vue d'ensemble
Description
3,3'-Dipropyloxacarbocyanine iodide is a cyanine dye that has been utilized in various biological studies due to its potential-sensitive fluorescent properties. It has been shown to interact with cellular components, affecting functions such as membrane potential and cellular metabolism.
Synthesis Analysis
While the provided papers do not detail the synthesis of 3,3'-Dipropyloxacarbocyanine iodide, similar compounds like 1′,1′′-Dipropylbiferrocenium have been synthesized and analyzed, indicating that the synthesis of cyanine dyes often involves complex organic reactions and careful control of reaction conditions .
Molecular Structure Analysis
The molecular structure of cyanine dyes like 3,3'-Dipropyloxacarbocyanine iodide is characterized by a conjugated system that allows for electron delocalization, which is responsible for their fluorescent properties. The structure is typically composed of two nitrogen-containing heterocycles connected by a polymethine bridge .
Chemical Reactions Analysis
Cyanine dyes are known to participate in reactions that are sensitive to the environment, such as changes in membrane potential. For instance, 3,3'-dipropylthiodicarbocyanine iodide has been shown to induce membrane hyperpolarization and affect ion transport across the cell membrane .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3'-Dipropyloxacarbocyanine iodide are closely related to its structure and its interaction with biological systems. It has been observed to sensitize cells to hyperthermic killing, which is associated with DNA damage. This suggests that the dye intercalates with DNA or interacts with the cell membrane, altering its physical state and biological functions. The dye's effects on oxygen consumption and ATP content indicate that it may uncouple oxidative phosphorylation and inhibit electron transport .
Relevant Case Studies
Case studies involving 3,3'-Dipropyloxacarbocyanine iodide have demonstrated its impact on cellular functions. For example, it has been used to study the membrane potential of Ehrlich ascites tumor cells, where it was found to hyperpolarize the membrane and inhibit active transport mechanisms . Another study showed that the dye sensitizes Chinese hamster ovary cells to heat-induced cell death, which was positively correlated with DNA damage . These case studies highlight the dye's utility in probing cellular processes and its potential as a tool in cancer research.
Applications De Recherche Scientifique
Iodure de 3,3'-dipropyloxacarbocyanine : Analyse complète des applications de recherche scientifique
Colorant d'expérimentation biologique : L'this compound sert de colorant multifonctionnel dans les expériences biologiques. Il aide les chercheurs à observer et analyser les structures cellulaires, à suivre les biomolécules, à évaluer les fonctions cellulaires, à distinguer les types de cellules, à détecter les biomolécules, à étudier la pathologie des tissus et à surveiller les micro-organismes .
Études du potentiel mitochondrial transmembranaire : Ce composé est utilisé pour les mesures du potentiel transmembranaire dans les mitochondries. C'est un colorant fluorescent sensible au potentiel qui aide à étudier les potentiels mitochondriaux transmembranaires .
Imagerie multicolore et cytométrie en flux : Les couleurs de fluorescence distinctes de DiOC3(3) fournissent un outil pratique pour l'imagerie multicolore et l'analyse cytometrique en flux des cellules vivantes .
Microscopie à fluorescence : En microscopie à fluorescence, l'this compound peut être utilisé pour marquer et visualiser des protéines, des acides nucléiques et d'autres molécules spécifiques au sein des cellules et des tissus .
Imagerie par fluorescence : Ce composé est également appliqué en imagerie par fluorescence pour étudier les processus dynamiques au sein des cellules vivantes .
Spectroscopie de fluorescence : En raison de sa capacité à absorber la lumière dans le spectre visible et de son rendement quantique de fluorescence élevé, il est précieux dans les applications de spectroscopie de fluorescence .
Mécanisme D'action
Target of Action
3,3’-Dipropyloxacarbocyanine iodide, also known as DiOC3(3), is a green fluorescent lipophilic dye . Its primary target is the cell membrane . The dye has cell membrane permeability and can be used to stain cell membranes and other lipid-soluble biological structures .
Mode of Action
The compound interacts with its targets by binding to lipid components of the cell membrane . This interaction results in the staining of the cell membrane, making it visible under fluorescence microscopy .
Biochemical Pathways
It is known that the compound is used in studies involvingtransmembrane potentials , suggesting it may influence ion transport pathways across the cell membrane.
Pharmacokinetics
Given its lipophilic nature and cell membrane permeability, it can be inferred that the compound is likely to be absorbed and distributed within the lipid components of cells .
Result of Action
The primary result of the action of 3,3’-Dipropyloxacarbocyanine iodide is the fluorescent staining of cell membranes and other lipid-soluble biological structures . This allows for the visualization of these structures under fluorescence microscopy .
Propriétés
IUPAC Name |
(2Z)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2O2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWWYHFXRJVZBL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556677 | |
| Record name | 3-Propyl-2-[(1E,3Z)-3-(3-propyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53213-79-9 | |
| Record name | 3-Propyl-2-[(1E,3Z)-3-(3-propyl-1,3-benzoxazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Dipropyloxacarbocyanine iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





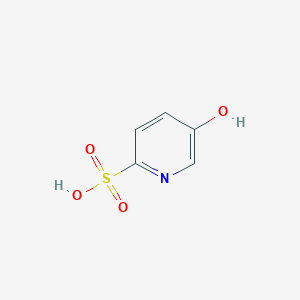

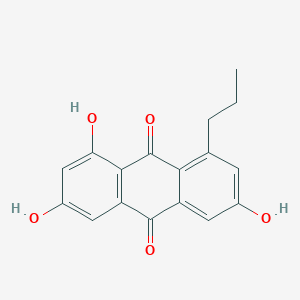

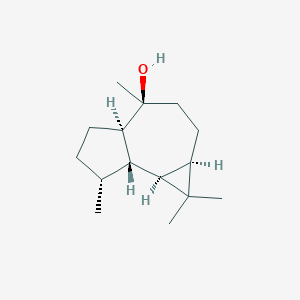
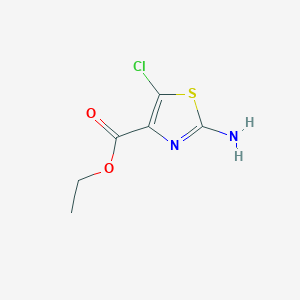

![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)



